molecular formula C29H33FO B14183122 1-(4-Ethoxyphenyl)-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene CAS No. 923033-89-0

1-(4-Ethoxyphenyl)-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene

Katalognummer: B14183122
CAS-Nummer: 923033-89-0
Molekulargewicht: 416.6 g/mol
InChI-Schlüssel: LLZOFZKEHKZRBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Ethoxyphenyl)-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene is a synthetic compound that belongs to the class of liquid crystal monomers. These compounds are widely used in liquid crystal display devices such as televisions, smartphones, and personal computers due to their unique anisotropic properties . The compound’s structure includes a diphenyl backbone with ethoxy, fluoro, and propylcyclohexyl substituents, which contribute to its liquid crystalline behavior.

Vorbereitungsmethoden

The synthesis of 1-(4-Ethoxyphenyl)-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-(4-Ethoxyphenyl)-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as bromine or nitric acid. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(4-Ethoxyphenyl)-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene has several scientific research applications:

Wirkmechanismus

The mechanism by which 1-(4-Ethoxyphenyl)-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene exerts its effects is primarily related to its liquid crystalline properties. The compound aligns in specific orientations under the influence of electric or magnetic fields, which is crucial for its function in display technologies. The molecular targets include the alignment layers in liquid crystal displays, and the pathways involved are related to the compound’s interaction with these layers to produce the desired optical effects .

Vergleich Mit ähnlichen Verbindungen

1-(4-Ethoxyphenyl)-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene can be compared with other liquid crystal monomers such as:

These compounds share similar structural features but differ in their substituents, which can affect their liquid crystalline properties and applications. The uniqueness of this compound lies in its specific combination of ethoxy, fluoro, and propylcyclohexyl groups, which contribute to its distinct behavior in liquid crystal applications.

Eigenschaften

CAS-Nummer

923033-89-0

Molekularformel

C29H33FO

Molekulargewicht

416.6 g/mol

IUPAC-Name

1-(4-ethoxyphenyl)-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene

InChI

InChI=1S/C29H33FO/c1-3-5-21-6-8-22(9-7-21)23-10-12-24(13-11-23)26-16-19-28(29(30)20-26)25-14-17-27(18-15-25)31-4-2/h10-22H,3-9H2,1-2H3

InChI-Schlüssel

LLZOFZKEHKZRBM-UHFFFAOYSA-N

Kanonische SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC(=C(C=C3)C4=CC=C(C=C4)OCC)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.